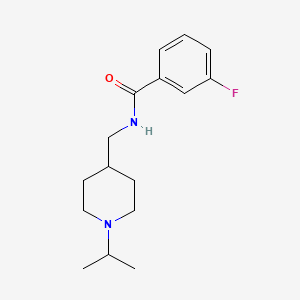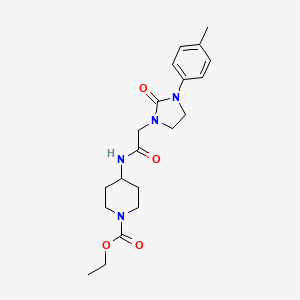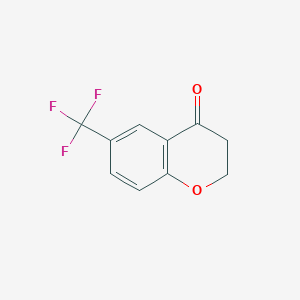
2-Chloro-6-fluoro-3-hydroxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-fluoro-3-hydroxybenzaldehyde is a halogenated benzaldehyde derivative with the molecular formula C7H4ClFO2. This compound is characterized by the presence of chlorine, fluorine, and hydroxyl groups attached to a benzaldehyde core. It is commonly used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-6-fluoro-3-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride. This reaction typically occurs under controlled conditions to ensure the selective formation of the desired aldehyde .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Industrial processes may also incorporate purification steps, such as recrystallization or distillation, to obtain the final product .
化学反応の分析
Types of Reactions
2-Chloro-6-fluoro-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: 2-Chloro-6-fluoro-3-hydroxybenzoic acid.
Reduction: 2-Chloro-6-fluoro-3-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学的研究の応用
2-Chloro-6-fluoro-3-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides.
作用機序
The mechanism of action of 2-chloro-6-fluoro-3-hydroxybenzaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the hydroxyl group can influence the compound’s reactivity and binding affinity to target molecules .
類似化合物との比較
Similar Compounds
2-Chloro-6-fluorobenzaldehyde: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Chloro-3-hydroxybenzaldehyde: Contains a hydroxyl group but lacks the fluorine atom, affecting its chemical properties and reactivity.
2-Chloro-6-hydroxybenzaldehyde: Similar structure but without the fluorine atom, leading to different reactivity and applications.
Uniqueness
2-Chloro-6-fluoro-3-hydroxybenzaldehyde is unique due to the presence of both chlorine and fluorine atoms, along with a hydroxyl group. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate for various synthetic applications .
特性
IUPAC Name |
2-chloro-6-fluoro-3-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-7-4(3-10)5(9)1-2-6(7)11/h1-3,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRXJDYHEMZYIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 4-formylbenzoate](/img/structure/B2390123.png)






![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2390134.png)
![7-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2390135.png)

